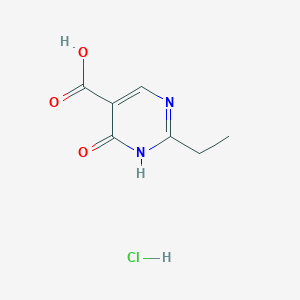

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2172475-28-2. It has a molecular weight of 204.61 . The IUPAC name for this compound is 2-ethylidene-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O3.ClH/c1-2-5-8-3-4(7(11)12)6(10)9-5;/h2-3,8H,1H3,(H,9,10)(H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

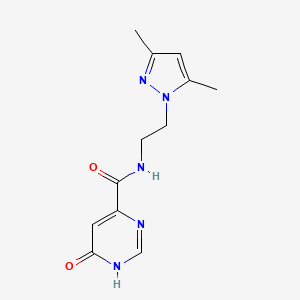

Inhibition of Matrix Metalloproteinases (MMPs)

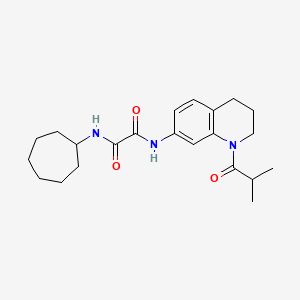

A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 . The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 . MMPs are enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, and their overexpression is associated with various pathological conditions, including cancer and arthritis.

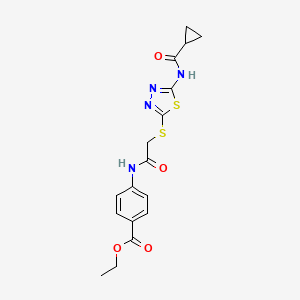

Xanthine Oxidase Inhibitors

Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported recently . Hyperuricemia is a condition characterized by high levels of uric acid in the blood, which can lead to gout and kidney stones.

Antimicrobial Activity

There is a potential for the development of novel antimicrobial agents based on the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid structure . The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents.

Wirkmechanismus

Target of Action

The primary target of 2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . Inhibition of XO is a key strategy in the treatment of hyperuricemia-associated diseases .

Mode of Action

The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .

Biochemical Pathways

By inhibiting XO, the compound affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This results in a decrease in uric acid levels, which can be beneficial in conditions such as gout and other hyperuricemia-associated diseases .

Result of Action

The inhibition of XO by 2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride leads to a decrease in uric acid levels . This can help alleviate symptoms associated with hyperuricemia, such as gout .

Eigenschaften

IUPAC Name |

2-ethyl-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-2-5-8-3-4(7(11)12)6(10)9-5;/h3H,2H2,1H3,(H,11,12)(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMFTQIINBHXQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=O)N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2423095.png)

![2-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2423099.png)

![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2423106.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2423117.png)